5-chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimidine ring: Starting from simple precursors like urea and β-diketones.
Introduction of the chloro group: Chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the methoxypropyl group: Alkylation using 3-methoxypropyl bromide in the presence of a base.
Introduction of the methylsulfanyl group: Thiolation using methylthiolating agents.
Formation of the carboxamide: Amidation reaction using appropriate amines and coupling agents.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted pyrimidines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known drugs.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may act by:
Inhibiting enzymes: Binding to active sites and blocking substrate access.
Modulating receptors: Interacting with receptor sites to alter cellular responses.
Interfering with nucleic acids: Binding to DNA or RNA and affecting replication or transcription.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the methoxypropyl group.
N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the chloro group.
5-chloro-N-(3-methoxypropyl)pyrimidine-4-carboxamide: Lacks the methylsulfanyl group.
Uniqueness
5-chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is unique due to the presence of all three functional groups (chloro, methoxypropyl, and methylsulfanyl), which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
5-chloro-N-(3-methoxypropyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2S/c1-16-5-3-4-12-9(15)8-7(11)6-13-10(14-8)17-2/h6H,3-5H2,1-2H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAMHHWXIDWNFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=NC(=NC=C1Cl)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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